5-(2-Iodophenyl)-5-oxovaleronitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

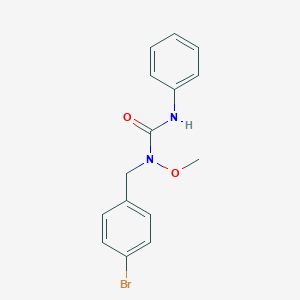

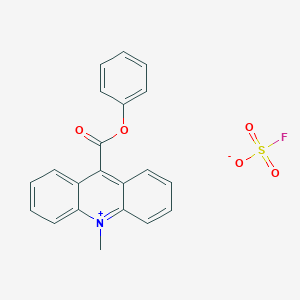

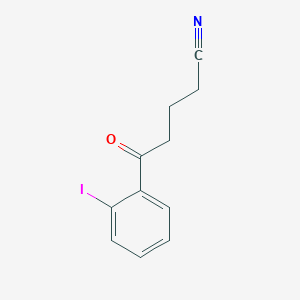

The compound “5-(2-Iodophenyl)-5-oxovaleronitrile” appears to contain an iodophenyl group, a ketone group (oxo), and a nitrile group. The iodophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with an iodine atom attached. The ketone group is a carbonyl group (a carbon double-bonded to an oxygen) located on a carbon backbone. The nitrile group consists of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl, ketone, and nitrile groups each have distinct structural characteristics that would influence the overall structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The iodine atom on the phenyl ring could potentially be substituted in a reaction with a suitable nucleophile. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The nitrile group could participate in various reactions, including hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially its boiling point. The nitrile and ketone groups could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación

Selective Continuous Flow Iodination

Research has demonstrated the effectiveness of iodination in continuous flow conditions for the synthesis of iodinated compounds, which are crucial intermediates in organic synthesis. The study by Dunn et al. (2018) highlights the selective iodination process that enables the generation of desired iodinated products with high regioselectivity, showcasing the utility of these methods in creating compounds for further chemical transformations (Dunn et al., 2018).

Synthesis of Oxovanadium Complexes

The synthesis and characterization of oxovanadium(IV) complexes, as discussed by Li et al. (2010), represent another area of application for iodophenyl-containing compounds. These complexes have been studied for their magnetic properties and potential applications in magnetic materials, demonstrating the versatility of iodophenyl derivatives in coordination chemistry (Li et al., 2010).

Catalytic Activity and Material Science Applications

The development of catalysts and materials science applications is a significant area of research for iodophenyl-related compounds. Studies have explored the catalytic activities of metal complexes derived from such compounds, with applications ranging from oxidation reactions to light-emitting diodes (LEDs). For instance, the work by Saka et al. (2013) on the catalytic activity of phthalocyanine complexes in oxidation reactions demonstrates the potential of iodophenyl derivatives in catalysis (Saka et al., 2013).

Spectroscopic Characterization and Structural Modeling

The spectroscopic characterization and structural modeling of complexes involving iodophenyl derivatives provide insights into their chemical behavior and potential applications. Research in this area focuses on understanding the electronic structure and bonding characteristics of these complexes, which are essential for their application in catalysis, materials science, and as bioactive molecules. For example, the study by Mangalam and Kurup (2009) on vanadium(IV/V) complexes offers valuable information on their structure and potential applications (Mangalam & Kurup, 2009).

Propiedades

IUPAC Name |

5-(2-iodophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTSOCZKRBRZBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565443 |

Source

|

| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Iodophenyl)-5-oxovaleronitrile | |

CAS RN |

155589-54-1 |

Source

|

| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)